molecular formula C19H16F3N3O2S B2687353 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 932460-02-1

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2687353
CAS No.: 932460-02-1
M. Wt: 407.41
InChI Key: ZVAJSWKHXHGQCP-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a sulfanyl (-S-) linkage and an acetamide group connected to a 4-(trifluoromethoxy)phenyl moiety. The imidazole core is substituted with a methyl group at position 1 and a phenyl group at position 5, while the sulfanyl bridge connects to the acetamide functional group. The trifluoromethoxy (-OCF₃) substituent on the phenyl ring is a hallmark of modern medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and ligand-receptor interactions .

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)28-12-17(26)24-14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJSWKHXHGQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the imidazole-sulfanyl intermediate with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.

    Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name/Structure Core Structure Key Substituents Biological Activity/Application Reference
Target Compound : 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Imidazole 1-methyl, 5-phenyl; acetamide-4-(trifluoromethoxy)phenyl Inferred: Potential kinase inhibition or antimicrobial activity (via structural analogy) -
GPR-17 : 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 1,2,4-Triazole Morpholine sulfonyl, 4-(trifluoromethoxy)phenyl, isopropylphenyl Glioblastoma research (microenvironmental drivers)
5-Nitroimidazole Derivatives (e.g., from ) 5-Nitroimidazole 1-methyl, 4-(phenylsulfonyl)methyl, chlorophenyl Antibacterial (Clostridioides difficile), antiparasitic (superior to metronidazole)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole 4-(4-fluorophenyl), 2-methylsulfinyl, pyridyl Kinase inhibition (e.g., RAF, mTOR pathways)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Thiadiazole Benzylsulfanyl, 3-chloro-4-methylphenyl Inferred: Pesticidal or anti-inflammatory activity
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole 4-fluorophenyl, 3-methylsulfanyl Inferred: Anti-exudative or antiparasitic activity

Key Findings:

Structural Variations and Bioactivity: The trifluoromethoxy group in the target compound and GPR-17 enhances lipophilicity and metabolic stability compared to nitro () or fluorophenyl () substituents . 5-Nitroimidazole derivatives () exhibit potent antibacterial/antiparasitic activity but may carry mutagenicity risks, whereas the target compound’s phenyl substitution at position 5 could mitigate such issues . Sulfanyl vs.

Synthetic Strategies :

  • The vicarious nucleophilic substitution (VNS) reaction is commonly used for functionalizing nitroimidazoles (), but the target compound’s synthesis might instead employ nucleophilic thiol-alkylation or Suzuki coupling for phenyl group introduction .

Biological Implications :

  • Imidazole derivatives with 4-(trifluoromethoxy)phenyl groups (target compound, GPR-17) are associated with central nervous system targets (e.g., glioblastoma pathways), whereas thiadiazole analogs () are explored for anti-exudative or pesticidal applications .
  • The pyridyl acetamide in ’s compound suggests kinase inhibition (e.g., RAF, mTOR), a property that could extend to the target compound due to structural similarities .

Biological Activity

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and infectious diseases. The compound's unique structure, featuring an imidazole ring and a trifluoromethoxy phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3OSC_{24}H_{21}N_{3}OS, with a molecular weight of approximately 399.51 g/mol. The structure includes an imidazole moiety, which is known for its role in biological activity, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC24H21N3OS
Molecular Weight399.51 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The imidazole ring often interacts with metal ions in enzyme active sites, potentially inhibiting enzymes involved in cancer progression and microbial resistance.

2. Receptor Modulation:
This compound may act on various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

3. DNA Interaction:
Compounds with imidazole structures can intercalate into DNA, affecting gene expression and leading to cytotoxic effects on rapidly dividing cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a study investigating similar compounds demonstrated significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated that certain derivatives exhibited greater activity against HT-29 cells compared to MCF-7 cells, suggesting a selective mechanism of action .

Antimicrobial Properties

Imidazole derivatives have also been evaluated for their antimicrobial activity. A review indicated that modifications to the imidazole structure could enhance efficacy against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound may possess similar properties worth exploring .

Case Studies

Case Study 1: Anticancer Efficacy
A series of imidazole derivatives were synthesized and tested for their anticancer properties. Among these, the compound's structural analogs showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range against HT-29 cells .

Case Study 2: Antimicrobial Activity
In vitro studies revealed that related compounds exhibited significant activity against Mycobacterium species with minimal cytotoxicity towards human cell lines. This highlights the potential of such compounds as lead candidates for developing new antimicrobial agents .

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